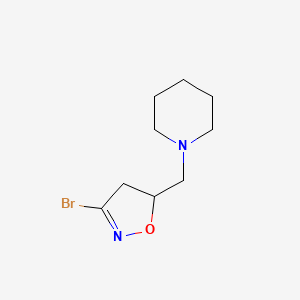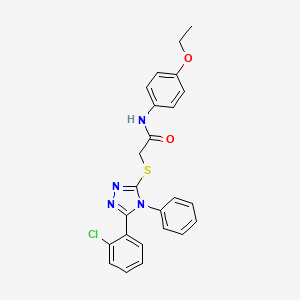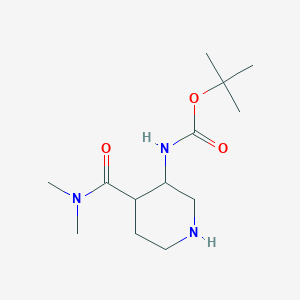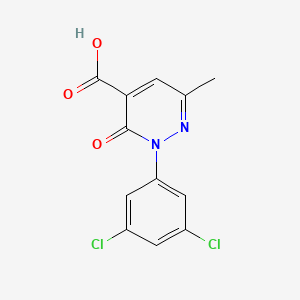
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is a synthetic organic compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Incorporation of the difluorophenyl group: This can be done through nucleophilic aromatic substitution reactions.
Addition of the carbonitrile group: This step might involve cyanation reactions using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This includes the use of efficient catalysts, high-throughput reaction conditions, and scalable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can reduce functional groups to simpler forms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction might yield amines or hydrocarbons.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(tert-Butyl)-4-phenylpyrrolidine-3-carbonitrile: Lacks the difluorophenyl group.
1-(tert-Butyl)-4-(2,4-dichlorophenyl)pyrrolidine-3-carbonitrile: Contains chlorine atoms instead of fluorine.
1-(tert-Butyl)-4-(2,4-dimethylphenyl)pyrrolidine-3-carbonitrile: Contains methyl groups instead of fluorine.
Uniqueness
1-(tert-Butyl)-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile is unique due to the presence of the difluorophenyl group, which can impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, biological activity, and overall behavior in chemical and biological systems.
Propriétés
Formule moléculaire |
C15H18F2N2 |
|---|---|
Poids moléculaire |
264.31 g/mol |
Nom IUPAC |
1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C15H18F2N2/c1-15(2,3)19-8-10(7-18)13(9-19)12-5-4-11(16)6-14(12)17/h4-6,10,13H,8-9H2,1-3H3 |
Clé InChI |
LSMMKNSKGIKZEZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(C(C1)C2=C(C=C(C=C2)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(Difluoromethoxy)benzo[d]oxazole-2-carbaldehyde](/img/structure/B11785447.png)
![2-(2,4-Dimethoxyphenyl)-5,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B11785448.png)



![7-Bromo-3-chloro-5-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11785473.png)
![3-Bromo-6,7,8,8a-tetrahydro-5aH-cyclopenta[5,6][1,4]dioxino[2,3-b]pyridine](/img/structure/B11785496.png)
![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-2-carboxylic acid](/img/structure/B11785503.png)
![3-(3-Fluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11785515.png)
![4-Chlorobenzo[b]thiophen-3-amine](/img/structure/B11785517.png)

